molecular formula C12H18N2 B6146587 2-methyl-5-(piperidin-2-yl)aniline CAS No. 1270515-92-8

2-methyl-5-(piperidin-2-yl)aniline

Cat. No.: B6146587
CAS No.: 1270515-92-8
M. Wt: 190.3
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Description

2-Methyl-5-(piperidin-2-yl)aniline is an aromatic amine featuring a methyl group at position 2 and a piperidin-2-yl substituent at position 5 of the benzene ring. Its molecular formula is C₁₂H₁₈N₂, with a molecular weight of 190.29 g/mol. The compound is synthesized via Suzuki-Miyaura cross-coupling reactions, as demonstrated in the preparation of c-KIT inhibitors, where it serves as a key intermediate . The piperidine ring introduces stereoelectronic effects, enhancing interactions with biological targets such as kinases, while the aniline moiety facilitates further functionalization.

Properties

CAS No.

1270515-92-8

Molecular Formula

C12H18N2

Molecular Weight

190.3

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-5-(piperidin-2-yl)aniline typically involves the formation of the piperidine ring followed by its attachment to the aniline moiety. One common method includes the hydrogenation of pyridine derivatives using catalysts such as palladium or rhodium . Another approach involves the cyclization of appropriate precursors under acidic or basic conditions .

Industrial Production Methods

Industrial production of piperidine derivatives often employs catalytic hydrogenation due to its efficiency and scalability. The use of nanocatalysts like cobalt, ruthenium, and nickel has been explored to enhance the yield and selectivity of the desired product .

Chemical Reactions Analysis

Types of Reactions

2-methyl-5-(piperidin-2-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, substituted anilines, and various functionalized derivatives depending on the specific reagents and conditions used .

Scientific Research Applications

2-methyl-5-(piperidin-2-yl)aniline has several applications in scientific research:

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Structural Analogs

Compound Name Substituents Molecular Weight (g/mol) Physical Properties Key Applications/Synthesis Reference
This compound -NH₂, -CH₃, piperidin-2-yl 190.29 Solid (exact m.p. not reported) Kinase inhibitor synthesis (e.g., c-KIT)
2-Methyl-5-(trifluoromethyl)aniline -NH₂, -CH₃, -CF₃ 175.15 Melting point: 36–40°C (crystalline) Pharmaceutical intermediate (lipophilic agent)
5-Fluoro-2-[2-methyl-5-(propan-2-yl)phenoxy]aniline -NH₂, -F, isopropylphenoxy ether 259.31* Not reported Unknown (structural analog for SAR studies)
2-Isopropoxy-5-Methyl-4-(Piperidin-4-yl)aniline -NH₂, -OCH(CH₃)₂, piperidin-4-yl 248.37* Not reported Therapeutic candidate (pharmacokinetic studies)
5-(3-Methylpiperidin-1-yl)-2-(methylsulfonyl)aniline -NH₂, -SO₂CH₃, 3-methylpiperidin-1-yl 268.38 Not reported Intermediate (enhanced solubility)
2-Methyl-5-(6-methyl-1,3-benzoxazol-2-yl)aniline -NH₂, -CH₃, benzoxazolyl 238.29 Solid (CAS: 16699-09-5) Antimicrobial agent development

*Calculated based on molecular formula.

Substituent Effects on Physicochemical Properties

  • Piperidine vs. Trifluoromethyl Groups :
    The piperidin-2-yl group in the target compound contributes to basic character (pKa ~10–11) and hydrogen-bonding capacity, which is critical for binding to kinase ATP pockets . In contrast, the -CF₃ group in 2-methyl-5-(trifluoromethyl)aniline enhances lipophilicity (logP ~2.5) and metabolic stability, making it suitable for CNS-targeting drugs .
  • Sulfonyl and Benzoxazole Moieties :
    The methylsulfonyl group in 5-(3-methylpiperidin-1-yl)-2-(methylsulfonyl)aniline increases water solubility but may introduce toxicity risks due to strong electron-withdrawing effects . The benzoxazole ring in 2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)aniline provides π-π stacking interactions, improving affinity for bacterial targets .

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